1-(3,4-Difluorophenyl)pentan-1-amine hydrochloride
Overview
Description
1-(3,4-Difluorophenyl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClF2N and a molecular weight of 235.7 g/mol. This compound is known for its wide range of applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)pentan-1-amine hydrochloride typically involves several steps. The synthetic routes and reaction conditions can vary, but a common method includes the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzene and pentan-1-amine.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, using reagents such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Difluorophenyl)pentan-1-amine hydrochloride has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems.
Industry: In industrial settings, it may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)pentan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)butan-1-amine hydrochloride: This compound has a shorter carbon chain, which may affect its chemical properties and applications.
1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride: This compound has a longer carbon chain, potentially leading to different reactivity and uses.
1-(3,4-Difluorophenyl)propan-1-amine hydrochloride: Another similar compound with a different carbon chain length, influencing its behavior in chemical reactions.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8;/h5-7,11H,2-4,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGBUHXNVAIEGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC(=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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